molecular formula C12H13N5O B11596871 (1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone

(1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone

Cat. No.: B11596871
M. Wt: 243.26 g/mol
InChI Key: GDHSILRQLDZEFD-RIYZIHGNSA-N
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Description

(1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenylethanone moiety linked to a triazine ring via a hydrazone linkage, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone typically involves the condensation of 1-phenylethanone with 5-hydroxy-6-methyl-1,2,4-triazine-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the triazine ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenylethanone (5-hydroxy-1,2,4-triazin-3-yl)hydrazone
  • 1-phenylethanone (6-methyl-1,2,4-triazin-3-yl)hydrazone
  • 1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone

Uniqueness

(1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone is unique due to the presence of both hydroxyl and methyl groups on the triazine ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

6-methyl-3-[(2E)-2-(1-phenylethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H13N5O/c1-8(10-6-4-3-5-7-10)14-16-12-13-11(18)9(2)15-17-12/h3-7H,1-2H3,(H2,13,16,17,18)/b14-8+

InChI Key

GDHSILRQLDZEFD-RIYZIHGNSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C(\C)/C2=CC=CC=C2

Canonical SMILES

CC1=NN=C(NC1=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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